molecular formula C17H18F2N4O2 B6076156 6-[3-(3,4-Difluoroanilino)piperidine-1-carbonyl]-2-methylpyridazin-3-one

6-[3-(3,4-Difluoroanilino)piperidine-1-carbonyl]-2-methylpyridazin-3-one

Cat. No.: B6076156
M. Wt: 348.35 g/mol
InChI Key: VWRHXPOTRMDSIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[3-(3,4-Difluoroanilino)piperidine-1-carbonyl]-2-methylpyridazin-3-one is a complex organic compound that features a piperidine ring, a pyridazinone core, and a difluoroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(3,4-Difluoroanilino)piperidine-1-carbonyl]-2-methylpyridazin-3-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions. This includes using continuous flow reactors for efficient heat and mass transfer, and employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-[3-(3,4-Difluoroanilino)piperidine-1-carbonyl]-2-methylpyridazin-3-one can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the difluoroaniline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups at the aromatic ring.

Scientific Research Applications

6-[3-(3,4-Difluoroanilino)piperidine-1-carbonyl]-2-methylpyridazin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[3-(3,4-Difluoroanilino)piperidine-1-carbonyl]-2-methylpyridazin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[3-(3,4-Difluoroanilino)piperidine-1-carbonyl]-2-methylpyridazin-3-one is unique due to its combination of a piperidine ring, a difluoroaniline moiety, and a pyridazinone core. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

Properties

IUPAC Name

6-[3-(3,4-difluoroanilino)piperidine-1-carbonyl]-2-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O2/c1-22-16(24)7-6-15(21-22)17(25)23-8-2-3-12(10-23)20-11-4-5-13(18)14(19)9-11/h4-7,9,12,20H,2-3,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRHXPOTRMDSIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCCC(C2)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.